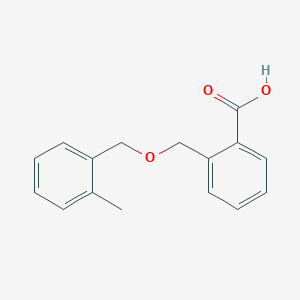

2-(2-Methyl-benzyloxymethyl)-benzoic acid

Description

2-(2-Methyl-benzyloxymethyl)-benzoic acid is a benzoic acid derivative featuring a 2-methylbenzyloxymethyl substituent at the ortho position of the carboxylic acid group. These analogs often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, depending on their substituents . The presence of the benzyloxymethyl group may influence solubility, hydrogen bonding, and steric interactions, which are critical for its pharmacological and material applications.

Properties

IUPAC Name |

2-[(2-methylphenyl)methoxymethyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12-6-2-3-7-13(12)10-19-11-14-8-4-5-9-15(14)16(17)18/h2-9H,10-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISIYCJZQHKSQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COCC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-benzyloxymethyl)-benzoic acid typically involves the reaction of 2-methylbenzyl alcohol with benzoic acid derivatives. One common method is the esterification of 2-methylbenzyl alcohol with benzoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-benzyloxymethyl)-benzoic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the benzyloxymethyl group to a methyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Methyl-substituted benzoic acids.

Substitution: Various substituted benzoic acids depending on the electrophile used.

Scientific Research Applications

2-(2-Methyl-benzyloxymethyl)-benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-benzyloxymethyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxymethyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 2-(2-Methyl-benzyloxymethyl)-benzoic acid, highlighting substituent variations and their implications:

Physicochemical Properties

Solubility and Hydrogen Bonding :

- Crystal Packing: Non-centrosymmetric hydrogen-bonded dimers observed in 2-(o-Tolyloxy)benzoic acid (dihedral angle: 76.2°) .

Biological Activity

2-(2-Methyl-benzyloxymethyl)-benzoic acid, with the CAS number 353747-88-3, is an organic compound belonging to the class of benzoic acids. Its unique structure features a benzyloxymethyl group and a methyl substitution on the benzyl ring, which may influence its biological activity. This article explores its biological properties, potential therapeutic applications, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 270.31 g/mol

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its benzyloxymethyl group may interact with various enzymes and receptors, modulating their activity. This interaction could potentially lead to anti-inflammatory and antimicrobial effects, similar to other benzoic acid derivatives .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The presence of the benzyloxymethyl group could enhance its ability to penetrate bacterial membranes, thereby increasing its efficacy .

Study on Anti-inflammatory Effects

A study conducted on a series of benzoic acid derivatives, including this compound, demonstrated significant inhibition of COX-1 and COX-2 enzymes in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Testing

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at varying concentrations, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Remarks |

|---|---|---|---|

| 2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid | Structure | Antimicrobial, anti-inflammatory | Similar mechanism; contains chloro group |

| Salicylic Acid | Structure | Analgesic, anti-inflammatory | Well-studied; lower side effects |

| 2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester | Structure | Antimicrobial | Potential for drug development |

Q & A

Q. What are the common synthetic routes for 2-(2-Methyl-benzyloxymethyl)-benzoic acid, and what reaction conditions are typically employed?

- Methodological Answer: The synthesis typically involves a two-step process:

Etherification: Reacting 2-methylphenol with benzyl chloride in the presence of a base (e.g., K₂CO₃ or NaOH) in solvents like dichloromethane or toluene. The base facilitates deprotonation of the phenol, enhancing nucleophilic attack on benzyl chloride .

Oxidation: The intermediate is oxidized to form the final benzoic acid derivative. Common oxidizing agents include KMnO₄ or CrO₃ under controlled acidic conditions.

Purification steps like recrystallization or column chromatography are critical to achieving >95% purity. Reaction monitoring via TLC or HPLC is recommended to optimize yield .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed:

Crystallization: Grow high-quality crystals via slow evaporation in solvents like ethanol or acetone.

Data Collection: Use a MoKα radiation source (λ = 0.71073 Å) at 296 K. Collect reflections (e.g., θ = 2.4–27.7°) and refine cell parameters (e.g., triclinic system, space group P1, a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å) .

Structure Refinement: Software like SHELXL is used for solving and refining the structure. Hydrogen bonding networks and π-π stacking interactions should be analyzed to understand packing motifs .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the thermochemical properties of this compound?

- Methodological Answer: DFT calculations (e.g., B3LYP hybrid functional) with a 6-311++G(d,p) basis set are used:

Geometry Optimization: Minimize the energy of the molecular structure in gas phase.

Frequency Analysis: Confirm the absence of imaginary frequencies to ensure a true energy minimum.

Thermochemical Properties: Calculate enthalpy, Gibbs free energy, and atomization energies. Compare with experimental data (e.g., average absolute deviation of 2.4 kcal/mol for atomization energies in similar systems) .

Note: Exact exchange terms in the functional improve accuracy for hydrogen bonding and dispersion interactions .

Q. What methodological considerations are critical when designing assays to evaluate the antimicrobial activity of this compound?

- Methodological Answer: Key steps include:

Strain Selection: Use clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

Dose-Response Curves: Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth. Include positive controls (e.g., ciprofloxacin) and solvent controls.

Endpoint Analysis: Determine minimum inhibitory concentration (MIC) via optical density (OD600) or resazurin assays. Confirm bactericidal vs. bacteriostatic effects through time-kill assays .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different studies?

- Methodological Answer: Systematic analysis involves:

Variable Screening: Use Design of Experiments (DoE) to test factors like solvent polarity (toluene vs. DCM), catalyst loading (5–20% K₂CO₃), and reaction time (12–48 hrs).

Analytical Validation: Quantify yields via HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) or ¹H-NMR (integration of aromatic protons).

Statistical Comparison: Apply ANOVA to identify significant variables. For example, higher yields (>80%) are achieved with toluene as solvent due to improved intermediate stability .

Q. What strategies are effective in optimizing the reaction conditions for the synthesis of this compound to enhance purity and yield?

- Methodological Answer: Optimization strategies include:

Microwave-Assisted Synthesis: Reduce reaction time from 24 hrs to 2–4 hrs using microwave irradiation (100–150°C, 300 W), improving yield by 15–20% .

Catalyst Screening: Test alternatives like phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency.

In-line Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) immediately after reaction quenching to minimize degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.